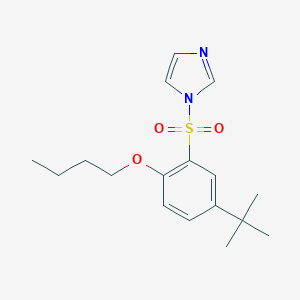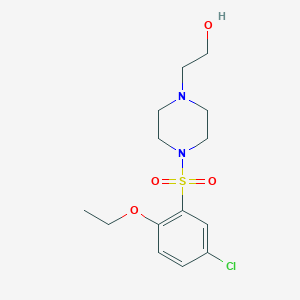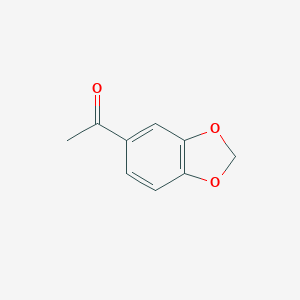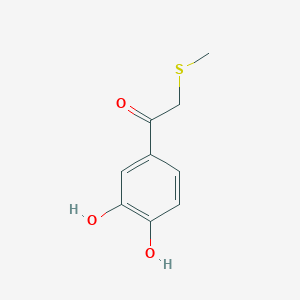
Antipyrine
描述
C₁₁H₁₂N₂O . 安替比林是由路德维希·克诺尔在19世纪80年代初期合成的,并于1883年获得专利 . 安替比林是一种止痛(减轻疼痛)、退热(降低发烧)和消炎药。 它已被用于口服和耳滴剂 .
作用机制
安替比林主要在中枢神经系统中发挥作用,通过提高疼痛阈值发挥作用。 它抑制参与前列腺素合成的环氧合酶 (COX-1、COX-2 和 COX-3) 酶的亚型 . 通过抑制这些酶,安替比林减少了前列腺素的生成,前列腺素是导致疼痛和炎症的原因。
生化分析
Biochemical Properties
Phenazone interacts with various enzymes, proteins, and other biomolecules. It is mainly metabolized in the liver microsomes via the cytochrome P-450 pathway . Phenazone can be used as a model substance to study the biotransformation capacity of a particular metabolic pathway, indicating the stage of liver damage and the extent to which the structural integrity of hepatocytes is maintained .
Temporal Effects in Laboratory Settings
In a study on rabbits with experimental common bile duct obstruction, the pharmacokinetic parameters suggested an impaired biotransformation of Phenazone, leading to slower drug elimination . This indicates that Phenazone’s effects can change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of Phenazone vary with different dosages in animal models. In the same study on rabbits, it was found that obstructive cholestasis could influence the pharmacokinetics of Phenazone
Metabolic Pathways
Phenazone is involved in various metabolic pathways, interacting with enzymes or cofactors. It is mainly metabolized in the liver microsomes via the cytochrome P-450 pathway
准备方法
合成路线和反应条件
安替比林是由苯肼和乙酰乙酸乙酯在碱性条件下缩合而成的。 所得的中间体,1-苯基-3-甲基吡唑啉酮,然后用硫酸二甲酯或碘甲烷进行甲基化 . 合成过程包括以下步骤:
缩合: 苯肼在碱的存在下与乙酰乙酸乙酯反应生成1-苯基-3-甲基吡唑啉酮。
甲基化: 中间体用硫酸二甲酯或碘甲烷进行甲基化以生成安替比林。
工业生产方法
在工业环境中,安替比林的合成涉及类似的步骤,但规模更大。 反应条件经过优化,以确保高产率和纯度。 该过程通常包括:
反应物准备: 苯肼和乙酰乙酸乙酯大量制备。
反应控制: 仔细控制反应温度和 pH 值,以确保高效的缩合和甲基化。
纯化: 使用结晶或其他合适的方法对最终产物进行纯化,以获得高纯度安替比林。
化学反应分析
反应类型
安替比林会发生各种化学反应,包括:
氧化: 安替比林可以用高锰酸钾氧化生成吡嗪四羧酸.
还原: 安替比林可以被还原生成不同的衍生物,例如 4-氨基安替比林.
取代: 安替比林可以与各种试剂发生取代反应,形成不同的衍生物。
常见试剂和条件
氧化: 高锰酸钾通常用作氧化剂。
还原: 亚硫酸氢铵和亚硫酸铵等还原剂用于安替比林的还原反应.
取代: 各种试剂,包括卤素和烷基化剂,可用于取代反应。
主要产物
氧化: 吡嗪四羧酸。
还原: 4-氨基安替比林。
取代: 安替比林的各种取代衍生物。
科学研究应用
相似化合物的比较
类似化合物
非那西丁: 一种止痛和退热药,在因安全问题而被撤回之前被广泛使用.
阿司匹林: 一种被广泛使用的止痛、退热和消炎药。
对乙酰氨基酚: 一种止痛和退热药,具有类似的作用机制。
布洛芬: 一种非甾体抗炎药 (NSAID),具有止痛和退热特性。
安替比林的独特性
安替比林是最早的合成药物之一,与其他止痛药和退热药相比,它具有独特的化学结构 . 它能够作为探针用于研究肝脏中的药物代谢和酶活性,这使其与其他类似化合物区别开来 .
属性
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOALNAAJBPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021117 | |
| Record name | Phenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
319 °C | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4), 4.74e+01 g/L, Solubility in water: very good | |
| Record name | SID56320742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.19 | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Antipyrine is thought to act primarily in the CNS, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis. | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60-80-0 | |
| Record name | Antipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antipyrine [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | antipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | antipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3CHA1B51H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
114 °C, 113 °C | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenazone is primarily metabolized in the liver by the cytochrome P450 enzyme system, undergoing oxidation to form various metabolites, including 4-hydroxyphenazone, 3-hydroxymethylphenazone, and norphenazone. [, , , ]
A: Various factors can influence phenazone elimination, including liver disease, [] acute leukemia, [] acute biliary pancreatitis, [] breast cancer, [, ] ovariectomy in women, [] and the use of drugs like cimetidine and perazine. [, ]
A: Studies show that drug absorption and hepatic drug-metabolizing capacity, including phenazone, appear to be unaffected 12–57 months after intestinal shunting for obesity. []
A: Research indicates that schistosomiasis infection in mice can lead to a decrease in phenazone clearance, potentially due to altered activity of drug-metabolizing enzymes. []
A: Research suggests that pyrazolone derivatives like aminophenazone, phenazone, and propyphenazone can initially inhibit and subsequently stimulate monooxygenase-dependent biotransformation steps. [] This biphasic effect is thought to be caused by the interaction of these compounds with different forms of cytochrome P450.
A: Phenazone, specifically the antipyrine component of dichloralphenazone, can stimulate drug-oxidizing enzymes in the liver, leading to a decrease in plasma warfarin concentration and potentially impacting anticoagulant control. [, ]
A: Studies show that cannabis extract, particularly its cannabidiol content, can inhibit the microsomal activity of the liver, leading to inhibition of phenazone metabolism in mice. [] This suggests potential drug interactions with cannabis use.
A: Studies investigated the photochemical decomposition of phenazone and its derivatives under UV irradiation in aqueous solutions, both in the presence and absence of oxygen. [, ] The kinetics of decomposition in the solid state was also studied. []
A: Yes, research used phenazone as a model pharmaceutical residue to study redox dynamics during artificial recharge of groundwater, demonstrating its degradation behavior under different redox conditions. []
A: Various analytical methods have been used to quantify phenazone and its metabolites, including spectrophotometry, [, , ] gas chromatography, [, ] and high-performance liquid chromatography (HPLC). [, , , ]
A: Yes, validated RP-HPLC methods have been developed for the simultaneous determination of phenazone with other drugs, such as lidocaine hydrochloride, [] and a quaternary mixture including propyphenazone and their respective impurities. [] These methods ensure accurate quantification and quality control of these pharmaceutical products.
A: Research investigated the mass spectra of various phenazone derivatives, analyzing fragmentation pathways and the impact of substituents on their photochemical stability. [] The study revealed a relationship between the type of substituent and the intensity of certain ions, offering insights into the structure-activity relationship.
A: A long-term study on rats found that phenazone administration was associated with the development of renal pelvic tumors. [] The study highlights the importance of careful consideration regarding the long-term use of phenazone-containing medications.
A: While not extensively documented, case reports suggest a potential link between cutaneous contact with phenazone-containing creams and the development of agranulocytosis. []
A: Studies in mice revealed that phenazone could potentiate the local anesthetic effect of lidocaine, suggesting a synergistic interaction between the two compounds. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)


![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)
![1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B355620.png)





![2-amino-1-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B355642.png)
![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B355645.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B355651.png)
